APP/Notch Selectivity: Begacestat vs. Semagacestat (LY450139)
Begacestat demonstrates approximately 16-fold selectivity for inhibiting APP cleavage over Notch cleavage in cellular assays, a critical safety differentiation from the first-generation inhibitor Semagacestat which exhibits minimal selectivity [1]. This quantitative difference in target engagement profile directly translates to reduced Notch-related toxicity liability .
| Evidence Dimension | APP/Notch cleavage inhibition selectivity ratio |
|---|---|
| Target Compound Data | ~16-fold selective for APP over Notch |
| Comparator Or Baseline | Semagacestat: ~1.2–1.3× selective (IC50 Aβ40 = 12.1 nM; IC50 Notch = 14.1 nM) |
| Quantified Difference | Begacestat selectivity ratio exceeds Semagacestat by >12× |
| Conditions | Cellular assays of Notch cleavage (Begacestat); H4 human glioma cell Notch signaling assay (Semagacestat) |
Why This Matters
Higher APP/Notch selectivity enables Aβ reduction with reduced interference in Notch-dependent physiological processes, critical for experimental validity and translational relevance.
- [1] Martone RL, Zhou H, Atchison K, Comery T, Xu JZ, Huang X, et al. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009 Nov;331(2):598-608. View Source
